molecular formula C15H17NO4 B2533467 1-Benzoyl-4-oxo-nipecotic acid ethyl ester CAS No. 4451-86-9

1-Benzoyl-4-oxo-nipecotic acid ethyl ester

Cat. No.: B2533467
CAS No.: 4451-86-9
M. Wt: 275.304
InChI Key: PVXIEUAIMGNDDW-UHFFFAOYSA-N
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Description

1-Benzoyl-4-oxo-nipecotic acid ethyl ester is a chemical compound with the molecular formula C15H17NO4. It is also known by its IUPAC name, ethyl 1-benzoyl-4-oxo-3-piperidinecarboxylate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester involves several steps. One common synthetic route includes the reaction of nipecotic acid with benzoyl chloride to form 1-benzoyl-4-oxo-nipecotic acid, which is then esterified with ethanol to produce the ethyl ester . The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzoyl-4-oxo-nipecotic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-Benzoyl-4-oxo-nipecotic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

1-Benzoyl-4-oxo-nipecotic acid ethyl ester can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXIEUAIMGNDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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